5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile

Description

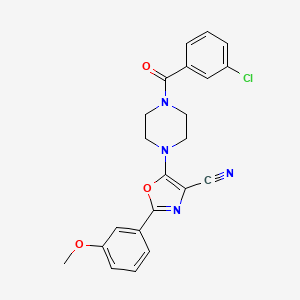

The compound 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile (hereafter referred to as the target compound) features a piperazine core substituted at the 1-position with a 3-chlorobenzoyl group. The oxazole ring at position 5 of piperazine is further functionalized with a 3-methoxyphenyl group at position 2 and a cyano group at position 4. Its molecular formula is C₁₉H₁₅ClN₄O₃, with a molecular weight of 382.804 g/mol .

Properties

IUPAC Name |

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-18-7-3-4-15(13-18)20-25-19(14-24)22(30-20)27-10-8-26(9-11-27)21(28)16-5-2-6-17(23)12-16/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSHXGYUICQXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperazine derivative: Starting with 3-chlorobenzoyl chloride and piperazine, the reaction is carried out in the presence of a base such as triethylamine.

Oxazole ring formation: The intermediate is then reacted with 3-methoxyphenylacetic acid under cyclization conditions to form the oxazole ring.

Introduction of the carbonitrile group: Finally, the compound is treated with a suitable nitrile source, such as cyanogen bromide, to introduce the carbonitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

Substitution: The chlorobenzoyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products may include primary amines.

Substitution: Products may include substituted benzoyl derivatives.

Scientific Research Applications

The compound “5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile” could have several applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Variations in Piperazine Substituents

Halogenated Benzoyl Derivatives

- 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile (CAS: 946308-89-0): Differs in the position of the chlorine atom on the benzoyl group (2-Cl vs. 3-Cl). Molecular formula: C₂₂H₁₉ClN₄O₃, molecular weight: 422.9 g/mol .

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS: 903852-60-8):

Non-Halogenated Benzoyl Derivatives

- 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS: 946277-74-3):

- Substitutes 3-chlorobenzoyl with 2-methylbenzoyl and oxazole’s 3-methoxyphenyl with 4-fluorophenyl .

- Molecular formula: C₂₂H₁₉FN₄O₂ , molecular weight: 390.4 g/mol .

- The methyl group may increase lipophilicity, while 4-fluorophenyl could modulate π-π stacking interactions in hydrophobic binding pockets.

Variations in Oxazole Substituents

- 5-(1H-Indol-3-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile (Compound 3m, ): Replaces the piperazinyl-benzoyl group with indol-3-yl. Retains the 3-methoxyphenyl and cyano groups on oxazole. Demonstrated antifungal activity in structural analogs, suggesting the oxazole-4-carbonitrile core is critical for targeting fungal enzymes .

Core Heterocycle Replacements

- 4-(4-(2-(3-Chlorophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)-N-Hydroxybenzamide (D8, ): Replaces oxazole with quinoline, introducing a hydroxamic acid group (N-hydroxybenzamide). Molecular formula: C₂₉H₂₂ClN₃O₃, molecular weight: 508.0 g/mol. The quinoline core and hydroxamic acid may enhance metal-binding properties (e.g., histone deacetylase inhibition) compared to oxazole derivatives .

- Letermovir (): Contains a quinazoline core and a piperazine substituted with 3-methoxyphenyl. Molecular formula: C₂₉H₂₈F₄N₄O₄, molecular weight: 572.55 g/mol.

Pharmacological and Physicochemical Implications

Electronic and Steric Effects

- Chlorine vs. In contrast, 2-fluorobenzoyl derivatives () may exhibit better metabolic stability due to fluorine’s resistance to oxidative degradation .

Methoxy vs. Fluoro/Methyl Groups :

- The 3-methoxyphenyl group on oxazole enhances lipophilicity, favoring blood-brain barrier penetration, while fluorophenyl groups () improve solubility and bioavailability .

Biological Activity

Overview

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile is a complex organic compound that has gained attention in medicinal chemistry for its potential pharmacological applications. This compound features a unique structure that includes a piperazine ring, a chlorobenzoyl group, a methoxyphenyl group, and an oxazole ring with a carbonitrile substituent. Its biological activity is primarily linked to its interactions with various molecular targets, making it a candidate for further research in drug development.

The mechanism of action of this compound involves its ability to interact with specific receptors and enzymes in biological systems. It is hypothesized that the compound acts as either an agonist or antagonist at certain receptor sites, which leads to modulation of various biological pathways. The presence of the piperazine moiety is particularly significant as it is known to enhance binding affinity and selectivity towards neurotransmitter receptors.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. A study on related piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar antitumor activity due to structural similarities .

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal activities. A series of studies have shown that piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, compounds derived from piperazine have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Antitumor Studies : In vitro studies demonstrated that related compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential for development as anticancer agents.

- Antimicrobial Studies : Agar-well diffusion methods revealed that several piperazine derivatives showed zones of inhibition comparable to conventional antibiotics, highlighting their potential as antimicrobial agents .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.